molecular formula C23H32Cl2N2O2 B15189937 Cyclohexanol, 2-(4-(4-methylphenyl)-1-piperazinyl)-6-phenoxy-, dihydrochloride, (1-alpha,2-beta,6-beta)- CAS No. 108661-84-3

Cyclohexanol, 2-(4-(4-methylphenyl)-1-piperazinyl)-6-phenoxy-, dihydrochloride, (1-alpha,2-beta,6-beta)-

Cat. No.: B15189937
CAS No.: 108661-84-3
M. Wt: 439.4 g/mol
InChI Key: SXPZWTKQDYVZIK-LBMVOTDDSA-N
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Description

Cyclohexanol, 2-(4-(4-methylphenyl)-1-piperazinyl)-6-phenoxy-, dihydrochloride, (1-alpha,2-beta,6-beta)- is a complex organic compound It is characterized by its cyclohexanol backbone, substituted with a piperazine ring, a phenoxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 2-(4-(4-methylphenyl)-1-piperazinyl)-6-phenoxy-, dihydrochloride, (1-alpha,2-beta,6-beta)- typically involves multiple steps:

    Formation of the Cyclohexanol Backbone: This can be achieved through the hydrogenation of phenol.

    Introduction of the Piperazine Ring: This step involves the reaction of cyclohexanol with piperazine under controlled conditions.

    Attachment of the Phenoxy Group: This is usually done through a nucleophilic substitution reaction.

    Addition of the Methylphenyl Group: This step can be carried out using Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, but optimized for efficiency and yield. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical tool.

Medicine

    Pharmacological Research: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of Cyclohexanol, 2-(4-(4-methylphenyl)-1-piperazinyl)-6-phenoxy-, dihydrochloride, (1-alpha,2-beta,6-beta)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol Derivatives: Compounds with similar cyclohexanol backbones but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings and various functional groups.

    Phenoxy Compounds: Compounds with phenoxy groups attached to different backbones.

Uniqueness

Cyclohexanol, 2-(4-(4-methylphenyl)-1-piperazinyl)-6-phenoxy-, dihydrochloride, (1-alpha,2-beta,6-beta)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

108661-84-3

Molecular Formula

C23H32Cl2N2O2

Molecular Weight

439.4 g/mol

IUPAC Name

(1R,2S,6R)-2-[4-(4-methylphenyl)piperazin-1-yl]-6-phenoxycyclohexan-1-ol;dihydrochloride

InChI

InChI=1S/C23H30N2O2.2ClH/c1-18-10-12-19(13-11-18)24-14-16-25(17-15-24)21-8-5-9-22(23(21)26)27-20-6-3-2-4-7-20;;/h2-4,6-7,10-13,21-23,26H,5,8-9,14-17H2,1H3;2*1H/t21-,22+,23+;;/m0../s1

InChI Key

SXPZWTKQDYVZIK-LBMVOTDDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)[C@H]3CCC[C@H]([C@@H]3O)OC4=CC=CC=C4.Cl.Cl

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3CCCC(C3O)OC4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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